molecular formula C18H21NO B3148200 1-Benzyl-4-phenoxypiperidine CAS No. 63843-60-7

1-Benzyl-4-phenoxypiperidine

Cat. No.: B3148200
CAS No.: 63843-60-7
M. Wt: 267.4 g/mol
InChI Key: NKXNWAITWRDLGQ-UHFFFAOYSA-N
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Description

1-Benzyl-4-phenoxypiperidine is a piperidine derivative featuring a benzyl group at the 1-position and a phenoxy (aryl ether) substituent at the 4-position. The phenoxy group distinguishes it from other derivatives with substituents such as amino, chloro, ketone, or hydroxy groups, which are well-documented in the literature .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-phenoxypiperidine can be synthesized through several methods. One common approach involves the reaction of 4-phenoxypiperidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions in an organic solvent like toluene or ethanol .

Industrial Production Methods: For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the yield and purity of this compound, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-phenoxypiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-4-phenoxypiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the context of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzyl-4-phenoxypiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies have shown that it can disrupt protein-protein interactions, particularly those involving β-catenin and B-cell lymphoma 9, thereby affecting cellular signaling and gene expression .

Comparison with Similar Compounds

Functional Group Analysis

The 4-position substituent critically influences reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

Compound 4-Position Substituent Molecular Formula Molecular Weight Key Properties/Applications
1-Benzyl-4-phenoxypiperidine Phenoxy (C₆H₅O) C₁₈H₂₁NO 267.37 g/mol* Likely moderate lipophilicity; potential CNS activity (inferred from aromatic ether analogs)
1-Benzyl-4-aminopiperidine Amino (NH₂) C₁₂H₁₈N₂ 190.29 g/mol Basic amine; prone to protonation; used in pharmaceutical intermediates
1-Benzyl-4-chloropiperidine Chloro (Cl) C₁₂H₁₆ClN 209.72 g/mol Electrophilic reactivity; precursor for nucleophilic substitutions
1-Benzyl-4-piperidone Ketone (O) C₁₂H₁₅NO 189.26 g/mol Reactive carbonyl; used in synthesizing carfentanil analogs
Benzyl 4-hydroxypiperidine-1-carboxylate Hydroxy (OH) C₁₃H₁₇NO₃ 235.28 g/mol Polar group; impacts hydrogen bonding and solubility
1-Benzyl-4-cyano-4-phenylpiperidine Cyano (CN) + Phenyl C₁₉H₂₀N₂ 276.38 g/mol High steric bulk; potential kinase inhibition

*Calculated based on structural formula.

Physicochemical Properties

  • Lipophilicity: Phenoxy and benzyl groups increase lipophilicity compared to polar substituents (e.g., -OH or -NH₂), suggesting improved blood-brain barrier penetration .
  • Stability: Chloro and cyano derivatives exhibit higher stability under acidic conditions, whereas the phenoxy group may confer susceptibility to oxidative cleavage .

Biological Activity

1-Benzyl-4-phenoxypiperidine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure substituted with a benzyl group and a phenoxy group. This unique structure contributes to its interaction with various biological targets, enhancing its potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within the body. Notably, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's, where enhanced cholinergic signaling can be beneficial.

Pharmacological Applications

This compound has been investigated for several pharmacological activities:

  • Antimicrobial Activity : The compound exhibits efficacy against various pathogens, suggesting potential as an antimicrobial agent.
  • Antioxidant Properties : Derivatives of this compound have demonstrated significant antioxidant activity, which may help mitigate oxidative stress-related damage.
  • Neuroprotective Effects : Due to its interaction with cholinergic systems, it may offer protective benefits in neurodegenerative conditions.

Research Findings and Case Studies

Several studies have highlighted the biological activities of this compound:

StudyFindings
Study on Monoamine Transporters This study focused on the selectivity of this compound derivatives for human monoamine transporters (DAT, NET, SERT). Some compounds exhibited higher affinity for SERT than established drugs like paroxetine .
Inhibition of Lysine Specific Demethylase 1 (LSD1) A series of related compounds showed potent reversible inhibitory activity against LSD1, a target in cancer therapy. For instance, compound 10d inhibited migration in colon and lung cancer cells (IC50 = 4 μM) .
Neuroprotective Studies Research indicated that compounds with similar structures could protect neuronal cells from apoptosis induced by oxidative stress.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-Benzyl-4-phenoxypiperidine and its derivatives?

The synthesis of this compound derivatives typically involves multi-step reactions. A common approach includes:

  • Benzyl protection : Using benzyl chloroformate under basic conditions to protect the piperidine nitrogen, as demonstrated in the synthesis of 1-Benzyl-4-hydroxypiperidine-4-carboxylic acid .
  • Functionalization : Introducing substituents (e.g., phenoxy groups) via nucleophilic substitution or coupling reactions. For example, coupling phenoxides with activated intermediates like chlorides or bromides at the 4-position of piperidine .
  • Deprotection : Selective removal of protecting groups under mild acidic or catalytic hydrogenation conditions .
    Key reagents include triethylamine (base), dichloromethane (solvent), and coupling agents like HATU .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

Characterization relies on a combination of analytical techniques:

  • NMR Spectroscopy : 1H and 13C NMR are used to confirm chemical environments. For instance, in (4-(4-Benzylbenzoyl)piperidin-1-yl)(2,4-difluoro-5-hydroxyphenyl)methanone, distinct peaks for aromatic protons (δ 6.8–7.4 ppm) and piperidine carbons (δ 40–60 ppm) were observed .
  • HPLC : Purity assessment via retention times (e.g., 13.036 minutes for compound 22b) and peak area analysis (≥95% at 254 nm) .
  • Elemental Analysis : Cross-validation of calculated vs. experimental C/H/N percentages to detect impurities .

Q. What safety protocols are essential when handling this compound derivatives?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, especially during reactions involving volatile solvents .
  • Emergency Measures : In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and experimental yields in synthetic procedures?

  • Reaction Optimization : Adjust stoichiometry, temperature, or solvent polarity. For example, using THF instead of DCM improved yields in fluorinated piperidine synthesis .
  • Purification Techniques : Employ column chromatography with optimized eluent ratios (e.g., n-hexane/EtOAc 5:5) to isolate pure products .
  • Analytical Cross-Checks : Use LC-MS to identify byproducts and adjust reaction conditions accordingly .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in this compound-based compounds?

  • Substituent Variation : Introduce electron-withdrawing (e.g., -CF3) or donating groups (e.g., -OCH3) at the phenoxy ring to modulate bioactivity. Compound 27 (with -CF3) showed enhanced binding affinity compared to non-fluorinated analogs .
  • Biological Assays : Test derivatives against target receptors (e.g., opioid or neurological receptors) using competitive binding assays. For example, 4-Anilino-1-benzylpiperidine was studied as a fentanyl impurity with potential receptor interactions .
  • Computational Modeling : Perform docking studies to predict binding modes and guide synthetic prioritization .

Q. How should researchers address conflicting toxicity data in literature for piperidine derivatives?

  • Tiered Testing : Conduct acute toxicity studies (OECD 423) followed by subchronic assays to assess organ-specific effects .
  • Metabolic Profiling : Use in vitro hepatocyte models to identify toxic metabolites, as limited in vivo data exist for many derivatives .
  • Literature Synthesis : Compare data across structurally similar compounds (e.g., 4-Benzylpiperidine’s acute oral toxicity LD50 = 300 mg/kg) to infer safety thresholds .

Methodological Guidance

  • For Synthetic Challenges : Reference multi-step protocols from fluorinated piperidine studies or coupling reactions in benzofuran derivatives .
  • For Biological Studies : Use reference standards like 4-Anilino-1-benzylpiperidine (Item No. 20086) to validate assay results .

Properties

IUPAC Name

1-benzyl-4-phenoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-3-7-16(8-4-1)15-19-13-11-18(12-14-19)20-17-9-5-2-6-10-17/h1-10,18H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXNWAITWRDLGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a cold (0° C.) mixture of phenol (190 mg, 2.02 mmol) and triphenylphosphine (680 mg, 2.6 mmol) in dry THF (6.4 mL) is added dropwise over 30 min a solution of 1-benzyl-piperidin-4-ol (490 mg, 2.6 mmol) and diethylazadicarboxylate (0.41 mL, 2.6 mmol) in dry THF (4.8 mL). The mixture is stirred at room temperature under nitrogen for 20 h. The mixture is dissolved in EtOAc, washed with sat. NaHCO3 (2×20 mL), dried (MgSO4), filtered and concentrated to provide a crude oil. Flash chromatography (EtOAc/Hex: 3/7) provides the title compound.
Quantity
190 mg
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reactant
Reaction Step One
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680 mg
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6.4 mL
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solvent
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490 mg
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reactant
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Quantity
4.8 mL
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solvent
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0 (± 1) mol
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.